1-methyl-4-(2-phenylpropyl)piperazine
Description
Properties
IUPAC Name |
1-methyl-4-(2-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-13(14-6-4-3-5-7-14)12-16-10-8-15(2)9-11-16/h3-7,13H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHYYCMUHZPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylpropyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions or continuous flow processes. These methods utilize common solvents and heterogeneous catalysis by metal ions supported on commercial polymeric resins . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Neuropharmacological Applications
Binding Affinities and Receptor Interactions
Research indicates that MPP interacts significantly with neurotransmitter transporters, particularly dopamine and serotonin transporters. Modifications to the phenylpropyl side chain of MPP can alter its binding affinities, which is crucial for understanding its pharmacological activity. For example, studies have shown that MPP can act as an agonist at GABA receptors, potentially leading to muscle relaxation and therapeutic applications for anxiety and seizure disorders.
Case Study: Dopamine Transporter (DAT) Affinity
In a study focusing on the structure-activity relationship (SAR) of MPP analogs, it was found that specific substitutions on the phenylpropyl side chain could enhance binding to DAT and serotonin transporter (SERT). This research is pivotal for developing new therapeutic agents targeting cocaine abuse, as certain analogs exhibited high affinity for DAT while maintaining selectivity for SERT .
Medicinal Chemistry
Synthesis and Derivatives
The synthesis of MPP can be achieved through various methods, including oxidation and reduction reactions involving different reagents. The unique dual substitution pattern of MPP not only enhances its reactivity but also contributes to its diverse biological activities compared to simpler analogs.
Therapeutic Potential
MPP's structural characteristics allow it to be explored as a potential treatment for conditions related to dopamine dysregulation, such as Parkinson's disease and substance use disorders. Its ability to modulate neurotransmitter levels makes it a candidate for further investigation in drug development aimed at these therapeutic areas .
Comparative Analysis of Related Compounds
To understand the uniqueness of MPP, it is useful to compare it with structurally similar piperazine derivatives. The following table summarizes key features of some notable analogs:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Phenylpiperazine | Contains a single phenyl group attached to piperazine | Simpler structure; less steric hindrance |
| Diphenylpiperazine | Features two phenyl groups on the piperazine ring | Increased lipophilicity; potentially higher receptor affinity |
| Benzylpiperazine | Contains a benzyl group attached to piperazine | Less complex than MPP |
| 4-(3-Phenylpropyl)piperazine | Similar side chain but different substitution pattern | Different biological activity profile |
This comparison illustrates how the unique dual substitution pattern in MPP enhances its biological activity compared to simpler analogs.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the inhibition of neurotransmission and can lead to various physiological effects, such as muscle relaxation or paralysis in certain organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Profiles
The pharmacological activity of piperazine derivatives is highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:
Key Findings
- Anticancer Activity: Adamantane-piperazine hybrids (e.g., Compound 13) demonstrate superior antiproliferative activity compared to simpler alkyl/aryl derivatives. Their bulky adamantane groups enhance σ receptor binding, critical for tumor growth inhibition in xenograft models .
- Antioxidant and Radical Modulation: Selenium-containing derivatives (RSe-1 and RSe-2) alter radical adduct formation (e.g., •BMPO-OH vs.
- Neurotransmitter Effects: Vanoxerine and its analogs exhibit high DAT selectivity (IC₅₀ = 1.4–8.2 nM) but require metabolic stability optimization. Substitution with rigid bicyclic piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) improves DAT affinity and selectivity over serotonin transporters .
Metabolic and Selectivity Considerations
- Metabolism: Piperazine rings are metabolic hotspots. For example, vanoxerine undergoes CYP3A4-mediated oxidation, while selenium derivatives may exhibit altered clearance due to selenium’s redox activity . Adamantane derivatives’ rigid structures may reduce metabolic degradation, enhancing bioavailability .
Selectivity :
- Substituent bulkiness (e.g., adamantane) improves σ receptor selectivity, whereas smaller groups (e.g., methyl, phenylpropyl) may favor off-target kinase or transporter interactions .
Q & A
Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
